![molecular formula C11H11N3O2S B1523232 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid CAS No. 1094703-32-8](/img/structure/B1523232.png)
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Descripción general
Descripción
“2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid” is an organic compound with the chemical formula C11H11N3O2S . It appears as a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-2-yl group attached to a methylthio group, which is further connected to an acetic acid group . The molecular weight of the compound is 249.29 g/mol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A comprehensive study on the reactivity of methyl-2-isothiocyanatobenzoic acid towards nitrogen nucleophiles has led to the development of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These compounds were synthesized through a series of reactions involving sulfanilamide, sulfacetamide, and hydrazine hydrate, resulting in various derivatives with potential antipyretic and anti-inflammatory activities. The synthesis process showcases the chemical versatility and potential pharmacological applications of compounds related to 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid derivatives (Ghorab, Ismail, & Abdalla, 2010).
Antimicrobial Evaluation
Research into the synthesis, characterization, and antimicrobial evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety has highlighted the potential of quinazoline derivatives in combating microbial resistance. These derivatives have shown potent activity against various microbes, especially when substituted with halogen groups, indicating their potential as less toxic antimicrobial agents (Ghosh, Verma, Mukerjee, & Mandal, 2015).
Anticonvulsant Activity Studies
A study on the synthesis and evaluation of anticonvulsant activities of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has developed a series of acetamides showing promise for anticonvulsive action. The research underscores the significance of structural modification in enhancing biological activity, with specific derivatives improving convulsive syndrome rates in experimental models without impairing motor coordination, suggesting a novel approach to anticonvulsant therapy (El Kayal et al., 2019).
Novel Synthesis Methods
Explorations into green synthesis methods have yielded environmentally friendly procedures for creating 2,3-dihydroquinazolin-4(1H)-ones, utilizing lactic acid as a catalyst under solvent-free conditions. This research not only provides a novel pathway for synthesizing quinazolinone derivatives but also emphasizes the role of green chemistry in pharmaceutical synthesis, offering a sustainable alternative to traditional synthesis routes (Zhaleh, Hazeri, & Maghsoodlou, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-aminoquinazolin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-7-3-1-2-4-8(7)13-9(14-11)5-17-6-10(15)16/h1-4H,5-6H2,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWYGKIHTYDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CSCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



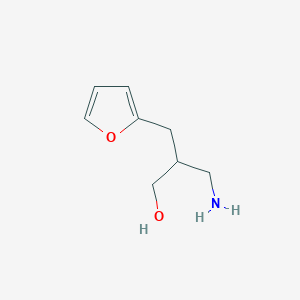
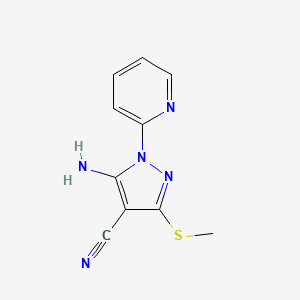
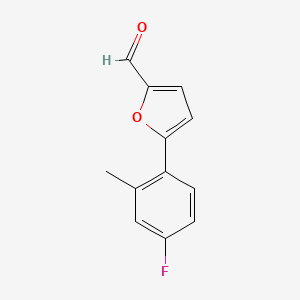
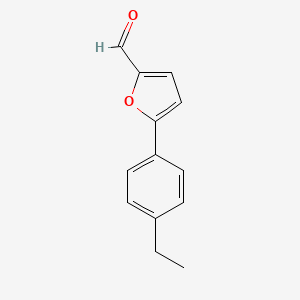
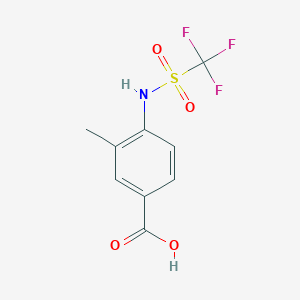
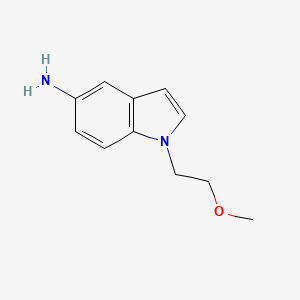
![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)
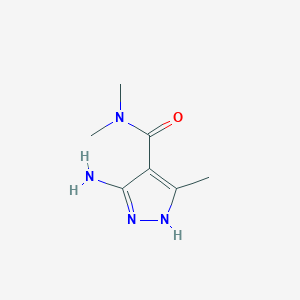
![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)
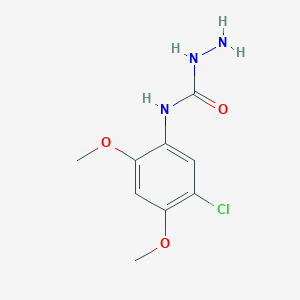
![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
amine](/img/structure/B1523171.png)